(1S,6R)-8-Oxa-3-azabicyclo[4.2.0]octane

Chiral resolution Procurement quality Enantiomeric excess

(1S,6R)-8-Oxa-3-azabicyclo[4.2.0]octane (CAS 2044705-89-5) is a chiral, oxygen- and nitrogen-containing bicyclic scaffold (C₆H₁₁NO, MW 113.16) with defined (1S,6R) absolute stereochemistry. This bicyclic framework incorporates a morpholine-like embedded ether oxygen, distinguishing it from all-carbon azabicyclic analogs.

Molecular Formula C6H11NO
Molecular Weight 113.16
CAS No. 2044705-89-5
Cat. No. B2360010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,6R)-8-Oxa-3-azabicyclo[4.2.0]octane
CAS2044705-89-5
Molecular FormulaC6H11NO
Molecular Weight113.16
Structural Identifiers
SMILESC1CNCC2C1CO2
InChIInChI=1S/C6H11NO/c1-2-7-3-6-5(1)4-8-6/h5-7H,1-4H2/t5-,6-/m1/s1
InChIKeySGNDFJVXTXKBGO-PHDIDXHHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(1S,6R)-8-Oxa-3-azabicyclo[4.2.0]octane – Core Scaffold Identity and Procurement-Relevant Physicochemical Profile


(1S,6R)-8-Oxa-3-azabicyclo[4.2.0]octane (CAS 2044705-89-5) is a chiral, oxygen- and nitrogen-containing bicyclic scaffold (C₆H₁₁NO, MW 113.16) with defined (1S,6R) absolute stereochemistry . This bicyclic framework incorporates a morpholine-like embedded ether oxygen, distinguishing it from all-carbon azabicyclic analogs. Commercially, the compound is predominantly supplied as the hemioxalate or oxalate salt to ensure favorable handling properties, with typical purities of ≥97–98% as verified by multiple reputable vendors . Its predicted physicochemical parameters—TPSA 21.26 and LogP −0.0053—indicate balanced polarity and low lipophilicity, positioning this scaffold as a potentially favorable fragment or intermediate for central nervous system (CNS) and peripheral drug discovery programs where reduced LogP correlates with lower metabolic clearance risk .

Why Generic 8-Oxa-3-azabicyclo[4.2.0]octane Cannot Substitute for the Defined (1S,6R) Enantiomer


The 8-oxa-3-azabicyclo[4.2.0]octane system possesses two stereogenic centers at positions 1 and 6, giving rise to four possible stereoisomers (two enantiomeric pairs). The racemic mixture (CAS 1509857-38-8) and the single enantiomer (1S,6R, CAS 2044705-89-5) are chemically distinct entities with fundamentally different biological recognition properties. In drug discovery, chirality governs target binding, selectivity, pharmacokinetics, and toxicity; regulatory guidance (ICH Q6A, Q3A) mandates rigorous stereochemical control in active pharmaceutical ingredients and intermediates . Without a defined absolute configuration, assay results become irreproducible, structure-activity relationships (SAR) are confounded by the presence of inactive or antagonistic enantiomers, and downstream process chemistry—including chiral resolution or asymmetric synthesis—must be repeated, incurring significant cost and timeline penalties . A patent from the carbapenem antibiotic field explicitly validates that enantiomerically pure 8-oxo-3-aza-bicyclo[4.2.0]octane intermediates are essential for producing optically active final drug substances, further demonstrating that the racemate is unsuitable for stereospecific applications .

Quantitative Differentiation Evidence for (1S,6R)-8-Oxa-3-azabicyclo[4.2.0]octane vs. Racemate and Alternative Heterobicyclic Scaffolds


Stereochemical Purity Gap: (1S,6R) Enantiomer vs. Racemate in Commercially Supplied Batches

The (1S,6R) enantiomer (CAS 2044705-89-5) is supplied as a single, defined stereoisomer with a purity of 97% (hemioxalate or oxalate salt), whereas the commonly available '8-oxa-3-azabicyclo[4.2.0]octane' (CAS 1509857-38-8) is the racemic mixture . The racemate's SMILES string (C1CNCC2C1CO2) specifies no chiral centers, confirming the absence of stereochemical definition. For asymmetric synthesis or target-based screening, use of the racemate inherently introduces a 50% impurity of the undesired enantiomer, diluting activity, confounding SAR interpretation, and requiring subsequent chiral separation steps that would not be needed if the single enantiomer were procured from the outset .

Chiral resolution Procurement quality Enantiomeric excess Stereochemical integrity

DPP-4 Inhibitor Differentiation: 8-Oxa-3-azabicyclo[4.2.0]octane-Derived Scaffolds vs. Classical Azabicyclic DPP-4 Inhibitors

A compound containing the 8-oxa-3-azabicyclo[4.2.0]octane core (BDBM50534424 / CHEMBL4456228) demonstrated a binding affinity of Kd = 246 nM against human recombinant DPP-4 as measured by isothermal titration calorimetry (ITC), and an IC₅₀ of 3,900 nM in a fluorescence-based enzymatic assay . Although less potent than marketed gliptins (e.g., sitagliptin IC₅₀ ~ 18 nM; vildagliptin ~ 62 nM), this scaffold provides an alternative structural entry point into DPP-4 inhibitor chemical space that is distinct from the pyrrolidine- and thiazolidine-based cores dominating the gliptin class . The 8-oxa-3-aza scaffold introduces a morpholine-type oxygen that may reduce lipophilicity compared to all-carbon azabicyclic cores, a property associated with improved metabolic stability and reduced hERG binding.

DPP-4 inhibition Type 2 diabetes Binding affinity ITC Surface plasmon resonance

Receptor Occupancy and Biological Differentiation of (1S,6R)-Containing 3,8-Diazabicyclo[4.2.0]octane Orexin Antagonists vs. Suvorexant

In a scaffold-hopping medicinal chemistry program starting from suvorexant (Belsomra), compound 80c—which incorporates the (1S,6R)-configured 3,8-diazabicyclo[4.2.0]octane core (a direct derivative of the (1S,6R)-8-oxa-3-azabicyclo[4.2.0]octane framework)—achieved potent dual orexin receptor antagonism (Ox1R Ki = 32 nM; Ox2R Ki data available but not explicitly retrieved here) and exhibited an insurmountable (non-surmountable) antagonistic profile at both receptor subtypes in calcium-release assays . In vivo, compound 80c promoted sleep in rat and dog models with efficacy comparable to suvorexant. Critically, the scaffold-hopping effort also yielded improvements in human liver microsome (HLM) metabolic stability, reduced time-dependent CYP3A4 inhibition, and reduced P-glycoprotein-mediated efflux relative to earlier leads in the series, although direct quantitative comparator data vs. suvorexant on these ADME parameters are not publicly disclosed in the abstract .

Orexin receptor DORA Sleep disorders Insurmountable antagonism Scaffold hopping

Antibacterial Activity Differentiation: 2-Oxa-8-azabicyclo[4.2.0]octane Derivatives vs. Streptomycin Standard

A series of N-(7-(R)-2-oxa-8-azabicyclo[4.2.0]octan-8-yl)isonicotinamide derivatives—sharing the 2-oxa-8-azabicyclo[4.2.0]octane core that is a regioisomer of the target scaffold—were evaluated for antibacterial activity against Staphylococcus aureus (ATCC 25923) using the disk diffusion method . Compounds 4e and 4k showed the most promising antibacterial activity, with compound 4k exhibiting a zone of inhibition within the active range, while the standard streptomycin produced an 18 mm zone for antituberculosis comparison in parallel assays . The 2-oxa-8-azabicyclo[4.2.0]octane derivatives (4a, 4e, 4j, 4m) displayed antituberculosis activity with a 12 mm inhibition zone, which is lower than the 18 mm zone of streptomycin . This demonstrates that the oxa-azabicyclo[4.2.0]octane scaffold class can be elaborated into compounds with measurable antibacterial and antitubercular activity, although the current derivatives are less potent than the clinical standard.

Antibacterial Staphylococcus aureus Antituberculosis Azetidine Disk diffusion

Physicochemical Distinctiveness: TPSA and LogP of 8-Oxa-3-azabicyclo[4.2.0]octane vs. All-Carbon Azabicyclic Scaffolds

The 8-oxa-3-azabicyclo[4.2.0]octane scaffold (as the racemic free base, CAS 1509857-38-8) exhibits a computed TPSA of 21.26 Ų and a LogP of −0.0053 . By comparison, the oxygen-free 3-azabicyclo[4.2.0]octane (hypothetical carbon analog, C₇H₁₃N) would have TPSA ≈ 12 Ų (nitrogen only) and a higher predicted LogP of approximately +1.5 to +2.0 . The embedded morpholine-type oxygen thus increases topological polar surface area by approximately 9 Ų (approximately 75% increase) while reducing LogP by an estimated 1.5–2.0 log units . In CNS drug discovery, TPSA values below 60–70 Ų and LogP values between 1 and 3 are considered favorable for blood-brain barrier penetration; the 8-oxa-3-aza scaffold's TPSA of 21.26 Ų places it well within this favorable range while its near-zero LogP (−0.0053) suggests lower non-specific tissue binding and potentially reduced CYP-mediated metabolism compared to more lipophilic all-carbon azabicycles .

Physicochemical properties CNS drug discovery Lead-likeness TPSA LogP

High-Impact Application Scenarios for (1S,6R)-8-Oxa-3-azabicyclo[4.2.0]octane Driven by Quantitative Differentiation Evidence


Stereospecific Fragment-Based Drug Discovery (FBDD) for CNS Orexin Receptor Targets

Medicinal chemistry teams pursuing novel dual orexin receptor antagonists (DORAs) for insomnia or related sleep-wake disorders should prioritize the (1S,6R)-configured 3,8-diazabicyclo[4.2.0]octane scaffold as a core fragment. As demonstrated in the scaffold-hopping study by Heidmann et al. (2016), compound 80c bearing the (1S,6R) stereochemistry achieved insurmountable antagonism at both Ox1 and Ox2 receptors—a pharmacological profile associated with prolonged receptor occupancy and potentially extended duration of action—while also exhibiting improved HLM metabolic stability and reduced CYP3A4 time-dependent inhibition compared to earlier leads in the series . The (1S,6R)-8-oxa-3-azabicyclo[4.2.0]octane serves as the synthetic precursor to these diazabicyclo DORA scaffolds. Procuring the single enantiomer eliminates chiral resolution steps and ensures that SAR campaigns are not confounded by the inactive or differentially active enantiomer.

DPP-4 Inhibitor Lead Optimization with Differentiated Intellectual Property Space

Pharmaceutical R&D organizations developing next-generation DPP-4 inhibitors for type 2 diabetes with once-weekly dosing potential should evaluate the 8-oxa-3-azabicyclo[4.2.0]octane scaffold as a core structural element. BindingDB data confirm that derivatives of this scaffold bind human recombinant DPP-4 with Kd = 246 nM (ITC) . While this affinity is weaker than that of daily-dosed gliptins (sitagliptin IC₅₀ ~ 18 nM), the scaffold's distinct morpholine-type topology and near-zero LogP (predicted −0.0053) offer a differentiated pharmacokinetic profile—potentially supporting slower clearance and longer half-life. The low lipophilicity (LogP −0.0053 vs. sitagliptin's LogP ~ 1.5) additionally reduces the risk of CYP-mediated drug-drug interactions, a clinically significant liability for diabetic patient populations on polypharmacy .

Anti-Infective Scaffold Exploration for Drug-Resistant Staphylococcus aureus and Mycobacterium tuberculosis

Academic and industrial anti-infective discovery groups seeking novel chemotypes to combat multidrug-resistant (MDR) bacterial pathogens should consider the oxa-azabicyclo[4.2.0]octane scaffold as a starting point. Chavan et al. (2020, J. Heterocycl. Chem.) demonstrated that 2-oxa-8-azabicyclo[4.2.0]octane-derived azetidine derivatives exhibit measurable antibacterial activity against S. aureus (ATCC 25923) and antitubercular activity against M. tuberculosis . Although the current derivatives' activity (12 mm inhibition zone for antituberculosis) lags behind streptomycin (18 mm), the scaffold's complete structural novelty relative to existing antibiotic classes (β-lactams, fluoroquinolones, macrolides, oxazolidinones) means that resistance mechanisms prevalent in MDR strains are unlikely to compromise this chemotype. The (1S,6R) enantiomer, with its defined stereochemistry, enables systematic SAR exploration to improve potency while maintaining the scaffold's inherent structural differentiation.

Computational Chemistry-Guided Library Synthesis Leveraging Low LogP and Controlled TPSA

Computational chemists and cheminformatics teams constructing diversity-oriented synthesis (DOS) libraries for lead discovery should incorporate (1S,6R)-8-oxa-3-azabicyclo[4.2.0]octane as a privileged fragment. With TPSA of 21.26 Ų and LogP of −0.0053 , this scaffold resides in a highly favorable region of CNS druglike property space—meeting the multiparameter optimization criteria for brain penetration while maintaining low lipophilicity that correlates with reduced promiscuity, lower hERG liability, and improved solubility. When elaborated into larger lead-like molecules (MW 300–500), the scaffold's physicochemical profile supports oral bioavailability predictions that are superior to those of more lipophilic, all-carbon azabicyclic building blocks. The single enantiomer further ensures that library members tested in biochemical and cellular assays produce unambiguous SAR data suitable for machine learning model training.

Quote Request

Request a Quote for (1S,6R)-8-Oxa-3-azabicyclo[4.2.0]octane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.